molecular formula C11H12N2O2S2 B2922476 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole CAS No. 400087-46-9

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole

Cat. No.: B2922476
CAS No.: 400087-46-9
M. Wt: 268.35
InChI Key: ZRAFMIBOPHCIAF-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core—a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The molecule is substituted at the 4th position with a methyl group and at the 5th position with a (2-methylbenzyl)sulfonyl moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s reactivity and biological activity are influenced by the electron-withdrawing sulfonyl group and the hydrophobic 2-methylbenzyl substituent, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methylsulfonyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFMIBOPHCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole typically involves the reaction of 2-methylbenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives .

Scientific Research Applications

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The thiadiazole ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

  • Compound 6a (2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole):
    This 1,3,4-thiadiazole derivative (vs. 1,2,3-thiadiazole in the target compound) features a pyrimidine substituent and a trifluoromethyl group. It exhibited 65–80% inhibition rates against fungal pathogens (Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp.) at 50 µg/mL . The thioether linkage and pyrimidine moiety likely contribute to its bioactivity, though the 1,3,4-thiadiazole scaffold may reduce metabolic stability compared to 1,2,3-thiadiazoles due to differences in ring strain and electronic distribution.

  • Sharma et al.’s Anticonvulsant Analogues: A 1,3,4-thiadiazole derivative with a trifluoromethylphenylamino group and sulfonamide linkage (4-[5-(4-trifluoromethyl-phenylamino)-(1,3,4)thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride) showed 66.6% inhibition in the maximal electroshock (MES) model for epilepsy . The sulfonamide group here enhances solubility and hydrogen-bonding capacity, contrasting with the sulfonyl group in the target compound, which may prioritize hydrophobic interactions.

1,2,3-Thiadiazole Analogues

  • 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole: This compound shares the 1,2,3-thiadiazole core and a sulfonyl substituent but incorporates a triazole ring and fluorobenzyl group. It demonstrated strong antifungal activity against Fusarium spp. and Alternaria solani, supported by density functional theory (DFT) calculations indicating favorable frontier orbital interactions (HOMO-LUMO gap = 4.2 eV) .
  • Selenadiazole Derivatives: Compounds like 4-aryl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2,3-selenadiazoles replace sulfur with selenium in the heterocycle. These compounds are primarily explored for antitumor applications, highlighting the role of heteroatom choice in functional specialization .

Key SAR Insights:

Core Heterocycle :

  • 1,2,3-Thiadiazoles (e.g., target compound) exhibit greater metabolic stability than 1,3,4-thiadiazoles due to reduced ring strain and optimized π-electron delocalization .
  • Selenadiazoles show divergent applications (e.g., antitumor vs. antifungal), emphasizing heteroatom-driven selectivity .

Sulfonyl vs. Sulfonamide Groups :

  • Sulfonyl groups (as in the target compound) enhance hydrophobicity and membrane penetration, favoring antifungal activity.
  • Sulfonamide groups improve solubility and hydrogen-bonding capacity, making them suitable for CNS-targeted drugs (e.g., anticonvulsants) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) increase electrophilicity and target binding .
  • Bulky aromatic substituents (e.g., 2-methylbenzyl) may improve pharmacokinetic properties by resisting enzymatic degradation .

Biological Activity

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H10N2O2S2C_{10}H_{10}N_2O_2S_2, and it features a thiadiazole ring substituted with a 2-methylbenzylsulfonyl group. This unique structure contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Bacillus anthracis and Bacillus cereus, showcasing moderate to good activity against Gram-positive and Gram-negative bacteria .

Bacterial Strain Activity Level
Bacillus anthracisModerate
Bacillus cereusModerate
Staphylococcus aureusWeak
Escherichia coliWeak

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Compounds containing the thiadiazole moiety have shown cytotoxic effects against cancer cell lines. For instance, structural modifications in related thiadiazole compounds have led to significant antiproliferative activity against human glioblastoma and melanoma cells .

Mechanism of Action:
The mechanism involves inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity by increasing the compound's reactivity with cellular targets .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound was tested against Mycobacterium tuberculosis. The results indicated a significant reduction in viable bacilli within human macrophages treated with this compound compared to controls .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of modified thiadiazoles on cancer cell lines. The study revealed that compounds similar to this compound demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating enhanced potency against specific tumor cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Binding: It can bind to receptors that regulate cell growth and proliferation.

These interactions lead to downstream effects that result in antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the parent thiadiazole using a 2-methylbenzyl sulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C). Copper-catalyzed cross-coupling reactions, as described for analogous thiadiazoles, may also be adapted . Purity verification requires a combination of HPLC (using a C18 column with acetonitrile/water mobile phase) and NMR spectroscopy. For structural confirmation, compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw) and analyze high-resolution mass spectrometry (HRMS) data .

Q. How can the solubility and lipophilicity of this compound be experimentally determined for biological assays?

  • Methodological Answer : Solubility can be assessed via shake-flask method: dissolve the compound in a saturated solution (e.g., PBS or DMSO), filter, and quantify via UV-Vis spectroscopy at λmax (determined experimentally). Lipophilicity (logP) is measured using reverse-phase HPLC with a calibrated octanol-water partition model. The 2-methylbenzyl sulfonyl group enhances lipophilicity, improving membrane permeability, as observed in cyclohexyl-substituted analogs .

Q. What spectroscopic techniques are critical for resolving ambiguities in the compound’s structural characterization?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm sulfonyl group placement. X-ray crystallography is definitive for solid-state structure elucidation; for example, similar thiadiazoles were characterized with Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL . IR spectroscopy can confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to vary parameters:

  • Catalyst : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuBr) in cross-coupling steps .
  • Solvent : Compare DMF (high polarity) vs. THF (moderate polarity) for sulfonylation efficiency .
  • Temperature : Gradient studies (0°C to room temperature) to minimize side reactions.
    Monitor progress via TLC or in-situ FTIR. Continuous flow reactors may enhance reproducibility, as demonstrated in industrial-scale thiadiazole syntheses .

Q. What mechanisms underlie the compound’s potential antiviral activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against viral targets (e.g., TMV helicase) can predict binding modes. Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorobenzyl or 2,6-dimethylbenzyl) and compare IC50 values in plaque reduction assays. Prior studies show that 4-methyl-1,2,3-thiadiazole derivatives exhibit antiviral activity via interference with viral replication machinery .

Q. How should conflicting data on substituent effects be analyzed?

  • Methodological Answer : Contradictions often arise from divergent assay conditions. For example, photolysis studies of 4-methyl-1,2,3-thiadiazoles under UV vs. visible light yield different thiirene intermediates . Use controlled replicate experiments and meta-analysis of published data (e.g., Web of Science, Reaxys) to identify trends. Statistical tools like ANOVA can isolate variable impacts (e.g., substituent electronic effects vs. steric hindrance).

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Methodological Answer : Employ QSAR models (e.g., SwissADME) to predict cytochrome P450 interactions and metabolic hotspots. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. For toxicity, use ProTox-II to estimate hepatotoxicity and mutagenicity risks. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can analytical challenges in differentiating regioisomers or tautomers be addressed?

  • Methodological Answer : Utilize NOESY NMR to distinguish regioisomers based on spatial proximity of protons. For tautomers, variable-temperature NMR (e.g., 25°C to 60°C) can shift equilibrium and reveal hidden peaks. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms molecular formula, excluding isobaric interferences .

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